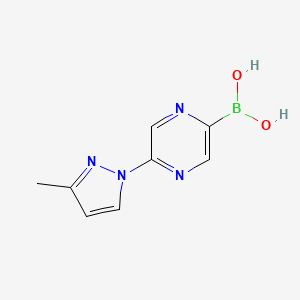
5-(3-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid is a boronic acid derivative that features a pyrazole and pyrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid typically involves the formation of the pyrazole and pyrazine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole and pyrazine rings. The boronic acid group can then be introduced through a reaction with a boron-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.
化学反应分析
Types of Reactions
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole-pyrazine compounds.
科学研究应用
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid: This compound shares the pyrazole and boronic acid moieties but lacks the pyrazine ring.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid is unique due to the presence of both pyrazole and pyrazine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various applications, making it a valuable compound in research and industry.
属性
分子式 |
C8H9BN4O2 |
|---|---|
分子量 |
204.00 g/mol |
IUPAC 名称 |
[5-(3-methylpyrazol-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-3-13(12-6)8-5-10-7(4-11-8)9(14)15/h2-5,14-15H,1H3 |
InChI 键 |
UMQMXDSCGGYJOY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=N1)N2C=CC(=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
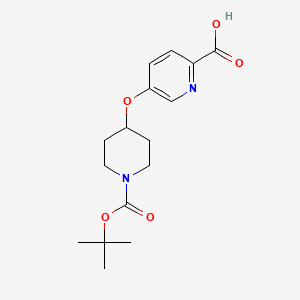

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)


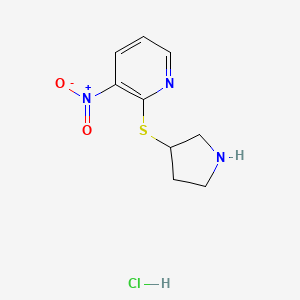

![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)
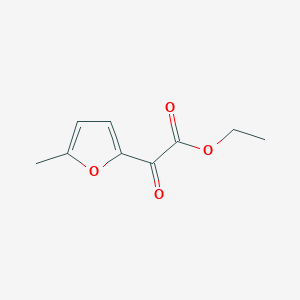
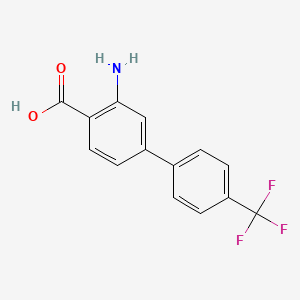
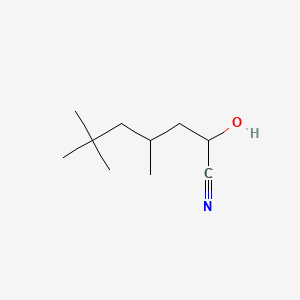
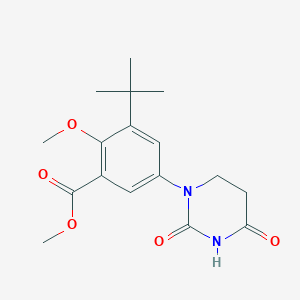
![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
